molecular formula C11H8N4O3 B3001827 3-Amino-2-methyl-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile CAS No. 130651-64-8

3-Amino-2-methyl-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Cat. No. B3001827
CAS RN: 130651-64-8
M. Wt: 244.21
InChI Key: HACOMJRQRUDLMI-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N4O3 . It is available for purchase from various chemical suppliers.

Scientific Research Applications

Chemical Synthesis and Properties

  • Hydrolysis and Ring Transformation Studies : Research by Basafa et al. (2021) examined the hydrolysis of nitrile moiety in compounds structurally related to 3-Amino-2-methyl-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile. Their studies revealed insights into ring-opening/ring closure pathways and the formation of various chemical structures under different conditions, contributing to understanding the chemical behavior of similar compounds (Basafa et al., 2021).

  • Synthesis of Analogous Compounds : Rey et al. (1985) presented a synthesis route for 8-substituted 2-Methyl-1,2,3,4-tetrahydroisoquinolines, which relates to the chemical structure of interest. This work provides a foundational understanding of the synthetic routes for similar compounds (Rey et al., 1985).

  • Crystal Structure Analysis : Kant et al. (2014) conducted a synthesis and crystal structure analysis of a molecule structurally similar to the compound of interest, highlighting the potential for detailed structural understanding of such compounds (Kant et al., 2014).

  • Synthetic Techniques and Reactivity Studies : Elkholy and Morsy (2006) explored the reactivity of a compound structurally similar to this compound, providing insights into potential synthetic approaches and chemical reactivity (Elkholy & Morsy, 2006).

Applications in Corrosion Inhibition

  • Corrosion Inhibition Studies : Verma et al. (2015) investigated the use of similar quinoline-carbonitrile compounds as corrosion inhibitors for mild steel, suggesting potential applications in material science and engineering (Verma et al., 2015).

Antimicrobial Activity

  • Evaluation of Antifungal Properties : Gholap et al. (2007) synthesized a series of compounds, including analogs of the compound of interest, and evaluated their antifungal properties. This research points to possible applications in developing new antifungal agents (Gholap et al., 2007).

  • Antibacterial and Antifungal Agents : Desai et al. (2021) synthesized quinoline hybrid compounds and tested their antibacterial and antifungal effectiveness, suggesting potential pharmaceutical applications (Desai et al., 2021).

properties

IUPAC Name

3-amino-2-methyl-7-nitro-1-oxoisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c1-14-10(13)9(5-12)7-3-2-6(15(17)18)4-8(7)11(14)16/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACOMJRQRUDLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130651-64-8
Record name 3-AMINO-4-CYANO-2-METHYL-7-NITRO-1(2H)-ISOQUINOLINONE
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